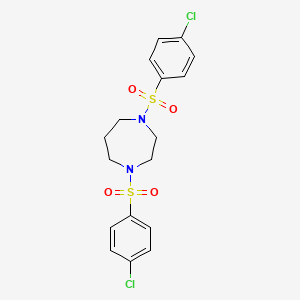

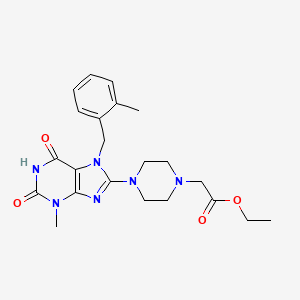

1,4-双((4-氯苯基)磺酰基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(4-chlorophenyl) sulfone is a sulfur-containing organic building block . It is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .

Molecular Structure Analysis

The molecular formula of Bis(4-chlorophenyl) sulfone is (ClC6H4)2SO2 . The molecular weight is 287.16 . The SMILES string representation is Clc1ccc(cc1)S(=O)(=O)c2ccc(Cl)cc2 .Physical And Chemical Properties Analysis

Bis(4-chlorophenyl) sulfone has a boiling point of 250°C at 10mmHg and a melting point of 143-146°C . It is insoluble in water .科学研究应用

纳米级 N-磺化布朗斯台德酸性催化剂

研究重点介绍了 N-磺化布朗斯台德酸性催化剂在无溶剂条件下通过 Hantzsch 缩合促进多氢喹啉衍生物合成的用途。这些催化剂在由芳香醛、1,3-环己二酮衍生物、β-酮酸酯和乙酸铵生产六氢喹啉时表现出优异的可重复使用性和效率,在较短的反应时间内产生高产率 (Goli-Jolodar, Shirini, & Seddighi, 2016)。

磺化聚(芳醚砜)嵌段共聚物

已经合成了含有芴基团的磺化聚(芳醚砜)嵌段共聚物,用于燃料电池应用。与无规对应物相比,这些共聚物表现出更高的质子电导率和机械性能,使其成为燃料电池的有前途的材料 (Bae, Miyatake, & Watanabe, 2009)。

苯并恶唑[2,1-b]喹唑啉酮和三唑[2,1-b]喹唑啉酮的合成

纳米级布朗斯台德酸催化剂已被用于苯并恶唑[2,1-b]喹唑啉酮和三唑[2,1-b]喹唑啉酮衍生物的高效合成。该方法提供了温和的反应条件、可接受的反应时间、高产率和催化剂的可重复使用性,展示了其在合成生物活性化合物中的适用性 (Goli-Jolodar & Shirini, 2017)。

磺化聚三唑的质子交换性能

已经合成了一系列新的半氟磺化聚三唑共聚物,展示了良好的溶解性、成膜能力、热稳定性和化学稳定性、低吸水率和高机械性能。这些共聚物表现出有希望的质子电导率值,使其适用于燃料电池中的质子交换膜 (Saha, Mukherjee, Singh, & Banerjee, 2017)。

聚(偶氮甲亚磺酰)中的电子传输

对由双(4-氯苯基)砜制备的聚(偶氮甲亚砜)的研究揭示了它们的半导体特性,研究证明了这些特性与聚合物的化学结构之间的相关性。这些发现有助于理解此类材料中的电子传输机制,这可能会影响包括电子学在内的各种应用 (Rusu et al., 2007)。

安全和危害

作用机制

Target of Action

This compound is a sulfur-containing organic building block , and it’s likely to interact with various biological targets

Mode of Action

The exact mode of action of 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane is not well-documented. As an organic building block, it may participate in various chemical reactions, leading to the formation of complex structures. The presence of sulfonyl and chlorophenyl groups could influence its reactivity and interaction with other molecules .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane are not clearly defined in the available literature. Given its chemical structure, it might be involved in sulfur metabolism or halogenated compound degradation pathways. This is speculative and requires further investigation .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns would need to be determined through experimental studies .

Result of Action

As an organic building block, it may contribute to the synthesis of various organic compounds, potentially influencing cellular processes .

属性

IUPAC Name |

1,4-bis[(4-chlorophenyl)sulfonyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIIBSIZXQGYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B2390005.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)

![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)

![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)